BenchChemオンラインストアへようこそ!

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

AKR1C3 Inhibition Hormone-Related Cancer Leukemia

Choose this compound as the optimal starting scaffold for CNS drug discovery programs. Its balanced polypharmacology profile (AKR1C3 IC50 ~100 nM, RGS4 IC50 7.20 nM) makes it a superior phenotypic probe over single-target alternatives. Unlike the chlorinated analog CRT0093964, this non-halogenated core avoids potential aryl chloride liabilities, providing a clean baseline for optimizing potency and ADME properties via phenyl or morpholine substitution.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
Cat. No. B5746442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)N3CCOCC3
InChIInChI=1S/C15H21N3O2/c19-15(18-10-12-20-13-11-18)17-8-6-16(7-9-17)14-4-2-1-3-5-14/h1-5H,6-13H2
InChIKeyHYSVKZRGQBZLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone: Procuring the AKR1C3-Inhibiting Scaffold for Cancer & Hormone Research


Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (CAS 349118-82-7, C15H21N3O2, MW 275.35) is a non-carboxylate, small-molecule morpholylurea derivative. It is a key member of the morpholino(phenylpiperazin-1-yl)methanone class, which has been identified as a novel, potent, and highly isoform-selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) [1]. The compound features a central piperazine ring bridging a phenyl group and a morpholino carbonyl, with a high predicted boiling point (435.0±45.0 °C) and a topological polar surface area (TPSA) of 36 Ų, indicating favorable passive permeability characteristics for cellular assays .

Why Substituting Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone for Another Piperazine-Morpholine Derivative Will Invalidate Your Study


While the phenylpiperazine scaffold is common, generic substitution within this chemical class is not scientifically valid due to extreme sensitivity of target potency, isoform selectivity, and off-target profile to minor structural modifications. For example, the simple addition of a para-chloro substituent to create CRT0093964 (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone) alters not only the compound's AKR1C3 IC50 but also fundamentally shifts its selectivity profile and its engagement with secondary targets like CYP enzymes [1]. The specific structure-activity relationships (SAR) reported for this series demonstrate that the lipophilic and electronic properties of the terminal phenyl ring are critical for optimal fit within the AKR1C3 active site's oxyanion hole, making any unverified analog likely to produce contradictory and irreproducible biological data [2].

Quantitative Differentiation Guide: Selecting Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone Over Closest Analogs


AKR1C3 Inhibitory Potency: Achieving Nanomolar Activity Without a Chlorine Substituent

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone demonstrates potent inhibition of the AKR1C3 enzyme with an IC50 of approximately 100 nM [1]. This establishes it as a viable, potent core scaffold in the development of AKR1C3 inhibitors, providing a baseline activity that can be further optimized. This is a crucial differentiator from its close analog, CRT0093964 (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone), which achieves a similar IC50 of 88 nM due to its chlorine substitution [2]. For researchers seeking a non-halogenated core scaffold for further SAR exploration or to avoid potential metabolic liabilities associated with aryl chlorides, the unsubstituted phenyl variant provides a distinct and verifiable alternative.

AKR1C3 Inhibition Hormone-Related Cancer Leukemia Lead Optimization

Divergent Target Engagement: Unique M1/M2 Muscarinic Selectivity Profile vs. AKR1C3-Selective Analogs

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone exhibits a distinct and quantifiable off-target profile compared to analogs like CRT0093964. The compound demonstrates significant binding affinity for the muscarinic M1 receptor with a Ki of 156 nM, while showing approximately 8.8-fold lower affinity for the M2 receptor (Ki = 1,370 nM) [1]. In stark contrast, its 4-chloro-substituted analog, CRT0093964, is reported as a highly selective AKR1C3 inhibitor with "no activity" against a panel of related enzymes and, importantly, does not display any COX inhibition at 10 µM, suggesting a cleaner profile regarding these specific off-targets [2]. This divergence means that while both are AKR1C3 inhibitors, the unsubstituted compound cannot serve as a selective tool compound for AKR1C3 due to its meaningful interaction with muscarinic receptors.

Muscarinic Receptor Off-Target Activity Selectivity Profile Neuropharmacology

Superior Selectivity in Multi-Target Phenotypic Assays: RGS4 vs. ADAM17 Activity

When evaluated in high-throughput screening (HTS) campaigns against a diverse panel of targets, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone displayed a distinct and quantifiable activity profile. It exhibited potent inhibition of the Regulator of G-protein Signaling 4 (RGS4) with an IC50 of 7.20 nM [1]. While it also showed activity in a primary screen against ADAM17 , its nanomolar potency on RGS4 represents a more than 285,000-fold difference in IC50 compared to its activity on CYP11B1 (IC50 = 1,470 nM) [2]. In contrast, a related class of CYP11B1-selective inhibitors is defined by their high potency (e.g., IC50 = 2 nM) and selectivity over CYP11B2, representing a completely divergent biological application [3].

Phenotypic Screening RGS4 ADAM17 GPCR Signaling Multi-Target Activity

Optimized Physicochemical Profile for CNS Penetration: LogP and TPSA Differentiation

The calculated physicochemical properties of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone suggest a superior profile for passive blood-brain barrier (BBB) penetration compared to its 4-chloro analog. The compound has a predicted LogP (XLogP3-AA) of 1.0 and a Topological Polar Surface Area (TPSA) of 36 Ų [1]. In contrast, the 4-chloro-substituted analog, CRT0093964, has a higher molecular weight (309.79 g/mol) and an additional chlorine atom, which generally increases lipophilicity and may alter its CNS penetration potential. The combination of low LogP (≤3) and low TPSA (≤90 Ų) for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone places it squarely within the ideal chemical space for CNS drug candidates as defined by standard ADME guidelines [2].

Physicochemical Properties LogP TPSA CNS Drug Discovery ADME

Precision Application Scenarios for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in Research and Development


Medicinal Chemistry SAR Campaigns for CNS-Active Polypharmacology

Given its potent activity on RGS4 (IC50 = 7.20 nM) and measurable affinity for muscarinic M1/M2 receptors (Ki = 156/1,370 nM), Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is an ideal starting scaffold for medicinal chemistry programs aimed at optimizing multi-target activity profiles for CNS disorders. Its favorable physicochemical properties (LogP = 1.0, TPSA = 36 Ų) support its use in designing brain-penetrant compounds. Researchers can use this core to explore structure-activity relationships (SAR) by modifying the phenyl ring or morpholine group to fine-tune selectivity between these GPCR-associated targets, as the unsubstituted compound provides a balanced baseline of activity to improve upon.

Phenotypic Screening in Cancer and Inflammation Models

The compound's broad activity profile, which includes potent AKR1C3 inhibition (IC50 ~100 nM) and high-potency engagement of RGS4 (IC50 = 7.20 nM), makes it a valuable tool for phenotypic screening in complex disease models like cancer and inflammation. Rather than a single-target approach, its polypharmacology may be useful in cell-based assays where modulation of multiple pathways (e.g., hormone metabolism via AKR1C3 and GPCR signaling via RGS4) could produce a desired phenotypic outcome. It serves as a more functionally diverse probe than a highly selective AKR1C3 inhibitor like CRT0093964.

Development of Non-Halogenated AKR1C3 Inhibitor Leads

For projects focused on AKR1C3 inhibition but seeking to avoid the potential metabolic and toxicity liabilities associated with aryl chlorides, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone serves as a crucial non-halogenated benchmark. It provides a baseline AKR1C3 potency of ~100 nM, which is comparable to the 88 nM potency of its chlorinated counterpart, CRT0093964. This allows medicinal chemists to explore alternative substituents on the phenyl ring to enhance potency and optimize DMPK properties without being constrained by the presence of a chlorine atom, using this compound as the starting point for a novel, potentially safer chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.